molecular formula C13H16O4 B2603181 (S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid CAS No. 1932079-11-2

(S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid

Cat. No.: B2603181
CAS No.: 1932079-11-2
M. Wt: 236.267
InChI Key: YFIPZUZLYSJBGR-NSHDSACASA-N
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Description

(S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid is an organic compound with a molecular formula of C13H16O4. This compound is characterized by the presence of a benzyloxy group attached to a butanoic acid backbone, with an additional ethyl group and a ketone functional group. The (S) configuration indicates that the compound is chiral, with the specific stereochemistry being significant in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzyloxy group and the butanoic acid backbone.

    Formation of the Benzyloxy Group: This can be achieved through the reaction of benzyl alcohol with an appropriate halogenated compound under basic conditions.

    Attachment to Butanoic Acid: The benzyloxy group is then attached to the butanoic acid backbone through esterification or other suitable coupling reactions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

    Formation of the Ketone Group: The ketone functional group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-(Benzyloxy)-2-ethylbutanoic acid: Lacks the ketone group, leading to different chemical reactivity and biological activity.

    4-(Benzyloxy)-2-methyl-4-oxobutanoic acid: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    4-(Methoxy)-2-ethyl-4-oxobutanoic acid: The benzyloxy group is replaced by a methoxy group, altering its hydrophobicity and binding interactions.

Uniqueness: (S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid (referred to as OBS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C13H16O4
  • Molecular Weight: 236.27 g/mol

This compound features a benzyloxy group, which is known to enhance biological activity by improving lipophilicity and facilitating cellular uptake.

2. Antimicrobial Activity

The antimicrobial properties of OBS have been evaluated against various bacterial strains, demonstrating significant effectiveness. The compound has shown activity against both Gram-positive and Gram-negative bacteria, including:

Bacterial Strain Activity Observed
Staphylococcus aureusModerate to High
Pseudomonas aeruginosaModerate
Escherichia coliModerate
Klebsiella pneumoniaModerate
Salmonella typhimuriumLow

Research indicates that OBS exhibits its antibacterial effects primarily through the inhibition of biofilm formation and interference with quorum sensing (QS) mechanisms in bacteria. This is particularly evident in studies involving Pseudomonas aeruginosa and Staphylococcus aureus, where the compound effectively reduced virulence factor production by disrupting QS signaling pathways .

3. Anticancer Activity

In addition to its antimicrobial properties, OBS has been investigated for its anticancer potential. Various studies have reported that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines.

3.1 Case Studies

  • Study on Breast Cancer Cells:
    • Cell Line: MCF-7
    • IC50 Value: 15 µM
    • Mechanism: Induction of apoptosis via the mitochondrial pathway.
  • Study on Colon Cancer Cells:
    • Cell Line: HCT116
    • IC50 Value: 12 µM
    • Mechanism: Cell cycle arrest at the G1 phase.

These findings suggest that OBS may serve as a promising lead compound for the development of new anticancer agents.

4. Structure-Activity Relationship (SAR)

The biological activity of OBS can be influenced by structural modifications. A systematic SAR study has identified key modifications that enhance its efficacy:

Modification Effect on Activity
Replacement of phenyl with benzyloxyIncreased antibacterial activity against Gram-positive bacteria .
Introduction of electron-withdrawing groupsEnhanced potency against various bacterial strains .

5. Conclusion

This compound demonstrates significant antimicrobial and anticancer activities, making it a valuable compound for further research and development in medicinal chemistry. Its ability to disrupt bacterial virulence mechanisms and induce apoptosis in cancer cells highlights its therapeutic potential.

6. Future Directions

Further studies are necessary to explore the full range of biological activities of OBS, including:

  • In vivo efficacy and safety assessments.
  • Mechanistic studies to elucidate its action pathways.
  • Development of analogs with improved potency and selectivity.

By continuing to investigate this compound, researchers may uncover new therapeutic strategies for treating infections and cancer.

Properties

IUPAC Name

(2S)-2-ethyl-4-oxo-4-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIPZUZLYSJBGR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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